molecular formula C13H11N3O2 B11071453 6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol

6-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol

Cat. No.: B11071453
M. Wt: 241.24 g/mol
InChI Key: GWYLAFYNBXGEMO-UHFFFAOYSA-N
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Description

6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL is a heterocyclic compound that features both quinoline and oxadiazole moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Studied for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-METHYL-3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)-2-QUINOLINOL is unique due to its combined quinoline and oxadiazole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to compounds containing only one of these moieties .

Properties

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

6-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one

InChI

InChI=1S/C13H11N3O2/c1-7-3-4-11-9(5-7)6-10(13(17)15-11)12-14-8(2)18-16-12/h3-6H,1-2H3,(H,15,17)

InChI Key

GWYLAFYNBXGEMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C

Origin of Product

United States

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